molecular formula C14H22N2O B291424 N-(4-methyl-2-pyridinyl)octanamide

N-(4-methyl-2-pyridinyl)octanamide

Cat. No.: B291424
M. Wt: 234.34 g/mol
InChI Key: HQQZJXYSDUSWOM-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)octanamide is an octanamide derivative featuring a 4-methylpyridinyl substituent. The compound’s structure comprises an eight-carbon aliphatic chain (octanamide) linked to a pyridine ring substituted with a methyl group at the 4-position.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)octanamide

InChI

InChI=1S/C14H22N2O/c1-3-4-5-6-7-8-14(17)16-13-11-12(2)9-10-15-13/h9-11H,3-8H2,1-2H3,(H,15,16,17)

InChI Key

HQQZJXYSDUSWOM-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCCCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • GT11’s cyclopropenyl and diol groups likely increase steric hindrance and polarity, impacting membrane permeability compared to the simpler pyridinyl group .

Physicochemical Properties

Physicochemical parameters such as logD (lipophilicity) and hydrogen-bonding capacity correlate with bioavailability and target engagement:

Compound Molecular Weight (g/mol) logD (pH 5.5) H-Bond Donors H-Bond Acceptors Reference
This compound* ~250.3 ~2.8 (estimated) 2 3
N-(4-amino-2-methylphenyl)octanamide 2.3 2 2
GT11 ~535.7 >4 (estimated) 3 5

Key Observations :

  • The target compound’s pyridinyl group likely increases logD compared to the aminophenyl analog (logD = 2.3) due to reduced polarity .
  • GT11’s higher molecular weight and polarity may limit blood-brain barrier penetration relative to simpler octanamides .

Key Observations :

  • The target compound’s pyridinyl group is structurally distinct from GT11’s cyclopropenyl motif, suggesting divergent biological targets (e.g., kinase vs. sphingolipid enzyme inhibition).

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